2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C22H13Cl2NO3 . It is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
A study utilized microwave irradiation for the rapid synthesis of compounds related to 2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide, demonstrating an environmentally benign procedure that resulted in better yield and significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Another study showcased the successful implementation of ultrasound irradiation for the synthesis of new thiazole derivatives bearing a coumarin nucleus. These compounds exhibited potent cytotoxic activity, highlighting their potential in cancer treatment (Gomha & Khalil, 2012).
Synthesis and Characterisation as Adenosine Receptor Ligands
Research on the synthesis of chromone–thiazole hybrids aimed at creating potential ligands for human adenosine receptors. The study provided insights into the molecular geometry and ligand-receptor binding, important for understanding their biological activity (Cagide, Borges, Gomes, & Low, 2015).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and found to be effective chemosensors for cyanide anions, demonstrating their utility in chemical sensing applications (Wang et al., 2015).
Antitumor Activity
A study on the design and synthesis of novel chromenones bearing a benzothiazole moiety evaluated their in vitro antitumor activity against several cancer cell lines. Some compounds showed significant anticancer activities, underscoring their potential as anticancer agents (El-Helw et al., 2019).
properties
IUPAC Name |
2,4-dichloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-11-5-6-12(14(21)8-11)17(24)23-19-22-15(9-27-19)13-7-10-3-1-2-4-16(10)26-18(13)25/h1-9H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZENKMCTWKTZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.